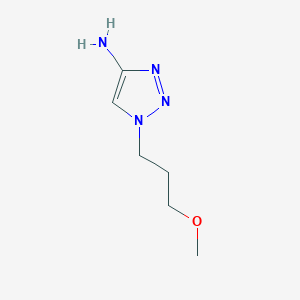
1-(3-Methoxypropyl)-1H-1,2,3-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methoxypropyl)-1H-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a methoxypropyl group attached to the triazole ring
Métodos De Preparación
The synthesis of 1-(3-Methoxypropyl)-1H-1,2,3-triazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxypropylamine with 4-azido-1H-1,2,3-triazole under suitable conditions. The reaction typically requires a catalyst, such as copper(I) iodide, and is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-(3-Methoxypropyl)-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted triazoles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted triazoles and their derivatives.
Aplicaciones Científicas De Investigación
1-(3-Methoxypropyl)-1H-1,2,3-triazol-4-amine has found applications in several scientific research areas:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biology: The compound is studied for its biological activities, including antimicrobial and anticancer properties.
Industry: In industrial applications, the compound is used as an intermediate in the synthesis of other valuable chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Methoxypropyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s triazole ring is crucial for its binding affinity and specificity. Additionally, the methoxypropyl group enhances its solubility and bioavailability, making it a more effective therapeutic agent .
Comparación Con Compuestos Similares
1-(3-Methoxypropyl)-1H-1,2,3-triazol-4-amine can be compared with other similar compounds, such as:
1-(3-Methoxypropyl)-4-piperidinamine: This compound shares the methoxypropyl group but differs in the core structure, which is a piperidine ring instead of a triazole ring.
1-Methyl-3-(3-(trimethoxysilyl)propyl)imidazolium chloride: This compound has a similar methoxypropyl group but features an imidazolium core.
The uniqueness of this compound lies in its triazole ring, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C6H12N4O |
|---|---|
Peso molecular |
156.19 g/mol |
Nombre IUPAC |
1-(3-methoxypropyl)triazol-4-amine |
InChI |
InChI=1S/C6H12N4O/c1-11-4-2-3-10-5-6(7)8-9-10/h5H,2-4,7H2,1H3 |
Clave InChI |
CZQONLYQPNDWNI-UHFFFAOYSA-N |
SMILES canónico |
COCCCN1C=C(N=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




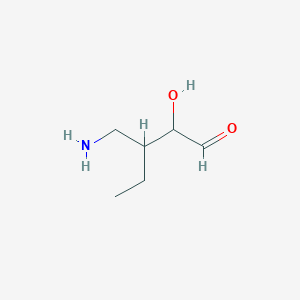


![2-{3-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}acetonitrile](/img/structure/B13171043.png)
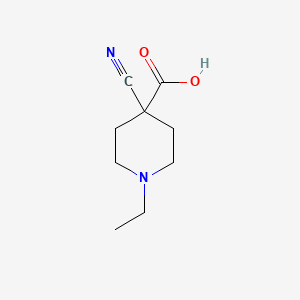
![1-[(Benzyloxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B13171050.png)
![2-[3-(2-Fluorophenyl)phenyl]ethan-1-amine](/img/structure/B13171056.png)


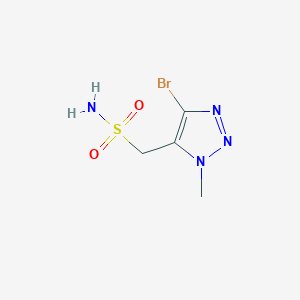
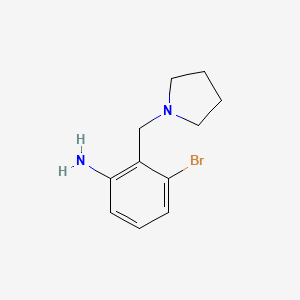
![1-[1-(Aminomethyl)cyclopropyl]-1-cyclobutylethan-1-ol](/img/structure/B13171105.png)
